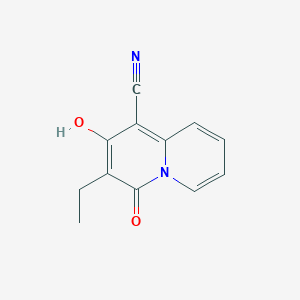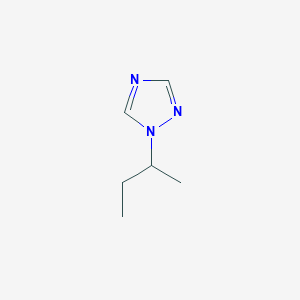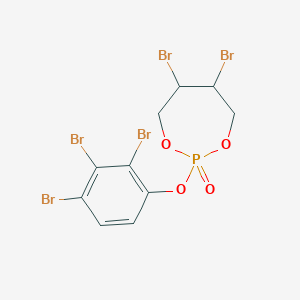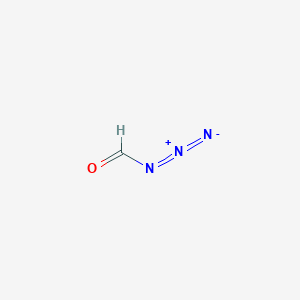
Octyl 2,3-bis(hexadecyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2,3-bis(hexadecyloxy)propanoate: is an ester compound characterized by its unique structure, which includes an octyl group and two hexadecyloxy groups attached to a propanoate backbone. Esters like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification of propanoic acid derivatives with octyl alcohol and hexadecyloxy groups. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and precise control of reaction conditions, such as temperature and pressure, is crucial to achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octyl 2,3-bis(hexadecyloxy)propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the ester groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Octyl 2,3-bis(hexadecyloxy)propanoate is used as a model compound in esterification studies and as a reactant in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological membranes.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties. It can also be used as a plasticizer in polymer industries.
Mecanismo De Acción
The mechanism by which Octyl 2,3-bis(hexadecyloxy)propanoate exerts its effects involves the hydrolysis of the ester bonds, leading to the release of octyl alcohol and hexadecyloxypropanoic acid. These products can interact with various molecular targets, including enzymes and receptors, influencing biological pathways related to lipid metabolism and membrane dynamics.
Comparación Con Compuestos Similares
Octyl propanoate: Similar ester structure but lacks the hexadecyloxy groups.
Hexadecyl propanoate: Contains a hexadecyl group but lacks the octyl group.
Ethyl 2,3-bis(hexadecyloxy)propanoate: Similar structure but with an ethyl group instead of an octyl group.
Uniqueness: Octyl 2,3-bis(hexadecyloxy)propanoate is unique due to the presence of both octyl and hexadecyloxy groups, which confer specific physicochemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
64713-33-3 |
|---|---|
Fórmula molecular |
C43H86O4 |
Peso molecular |
667.1 g/mol |
Nombre IUPAC |
octyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C43H86O4/c1-4-7-10-13-16-18-20-22-24-26-28-30-32-35-38-45-41-42(43(44)47-40-37-33-15-12-9-6-3)46-39-36-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h42H,4-41H2,1-3H3 |
Clave InChI |
CYLCGVZTRMCQBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)



![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)





![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
